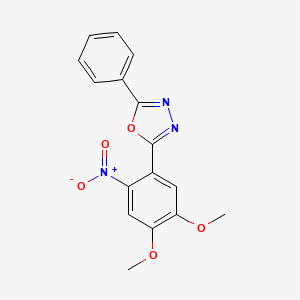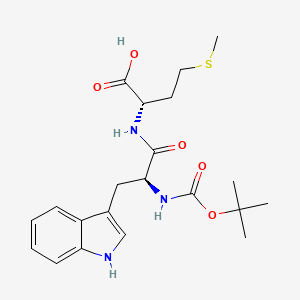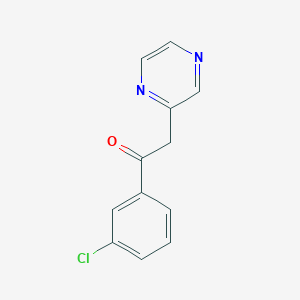![molecular formula C22H20N4O B12895654 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol CAS No. 648896-31-5](/img/structure/B12895654.png)
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a complex organic compound known for its unique structure and properties. It is a derivative of quinolinol and contains both pyridine and quinoline moieties, making it a versatile ligand in coordination chemistry. This compound is often used in the synthesis of fluorescent probes and chelating agents due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of fluorescent probes for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen atoms of the pyridine rings and the oxygen atom of the quinoline moiety. This chelation process can influence various biochemical pathways and is the basis for its use in fluorescent probes and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A simpler ligand that also forms stable metal complexes but lacks the quinoline moiety.
8-Hydroxyquinoline: A well-known chelating agent with a simpler structure compared to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.
Di-(2-picolyl)amine: Another ligand with high selectivity for zinc ions, similar to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.
Uniqueness
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is unique due to its combination of pyridine and quinoline moieties, which enhances its chelating ability and makes it a versatile ligand for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler ligands.
Eigenschaften
CAS-Nummer |
648896-31-5 |
|---|---|
Molekularformel |
C22H20N4O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H20N4O/c27-21-9-5-6-17-10-11-20(25-22(17)21)16-26(14-18-7-1-3-12-23-18)15-19-8-2-4-13-24-19/h1-13,27H,14-16H2 |
InChI-Schlüssel |
ACZGKJKOUXXCEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


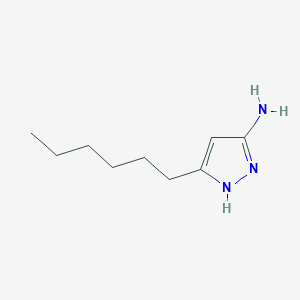
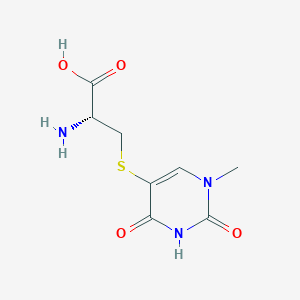

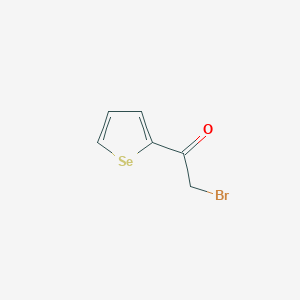
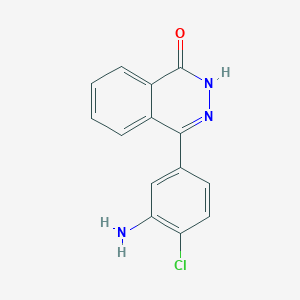
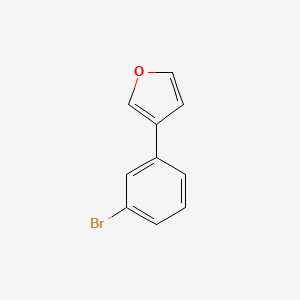

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
